molecular formula C9H6N4 B8719389 6-(1H-Imidazol-2-yl)picolinonitrile

6-(1H-Imidazol-2-yl)picolinonitrile

Cat. No. B8719389
M. Wt: 170.17 g/mol
InChI Key: FCNRSNSKMCLLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271170B2

Procedure details

A mixture of 2-chloro-6-(1H-imidazol-2-yl)-pyridine (800 mg, 4.45 mmol), zinc cyanide (313 mg, 2.68 mmol), Pd2(dba)3 (122 mg, 0.133 mmol), DPPF (144 mg, 0.27 mmol) and water (0.1 mL) in DMF (10 mL) is degassed with argon for 15 minutes. The mixture is then heated at 40° C. overnight in a sealed tube. Solvent is removed and water (30 mL) is added and the mixture is extracted with methylene chloride. On drying (MgSO4), the solvent is removed. Column separation gives the product (172).
Name
2-chloro-6-(1H-imidazol-2-yl)-pyridine
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
313 mg
Type
catalyst
Reaction Step One
Quantity
122 mg
Type
catalyst
Reaction Step One
Name
Quantity
144 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]2[NH:9][CH:10]=[CH:11][N:12]=2)[N:3]=1.O.[CH3:14][N:15](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[NH:12]1[CH:11]=[CH:10][N:9]=[C:8]1[C:4]1[N:3]=[C:2]([C:14]#[N:15])[CH:7]=[CH:6][CH:5]=1 |f:3.4.5,6.7.8.9.10,11.12.13|

Inputs

Step One
Name
2-chloro-6-(1H-imidazol-2-yl)-pyridine
Quantity
800 mg
Type
reactant
Smiles
ClC1=NC(=CC=C1)C=1NC=CN1
Name
Quantity
0.1 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
313 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
122 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
144 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is degassed with argon for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Solvent is removed
ADDITION
Type
ADDITION
Details
water (30 mL) is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
On drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
Column separation

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC=C1)C1=CC=CC(=N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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